

The application of Digoxin in studying cardiac glycoside-binding sites.

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Compound of Interest

Compound Name: *Digin*

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Application of Digoxin in Studying Cardiac Glycoside-Binding Sites

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

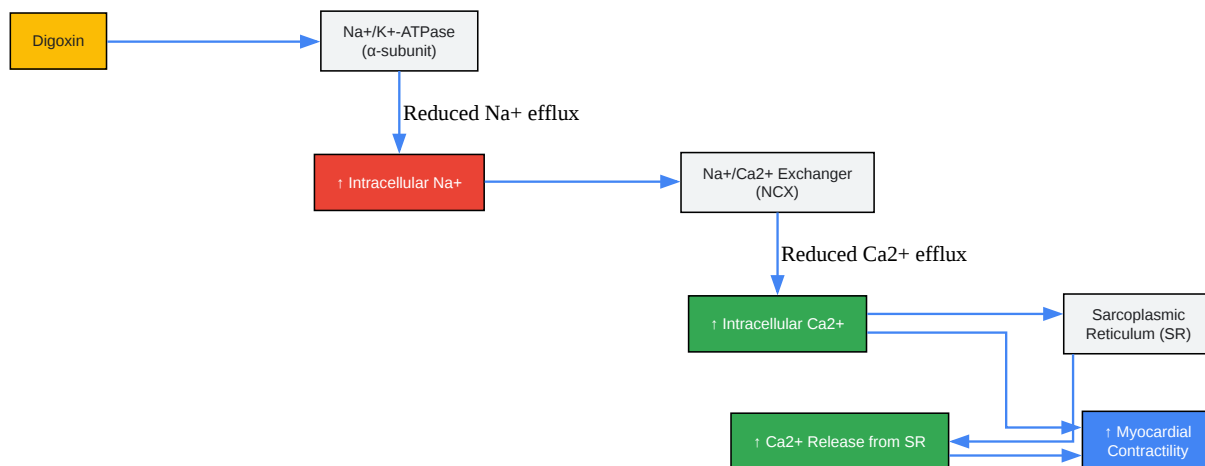
Digoxin, a cardiac glycoside derived from the foxglove plant (*Digitalis lanata*), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.^[1] Its therapeutic effect stems from its specific binding to and inhibition of the Na⁺/K⁺-ATPase, a vital transmembrane pump present in most eukaryotic cells.^{[2][3]} This specific interaction makes Digoxin an invaluable tool for researchers studying the structure, function, and pharmacology of the cardiac glycoside-binding site on the Na⁺/K⁺-ATPase. These studies are crucial for understanding the physiological roles of different Na⁺/K⁺-ATPase isoforms and for the development of novel therapeutics with improved isoform selectivity and safety profiles.^{[4][5]}

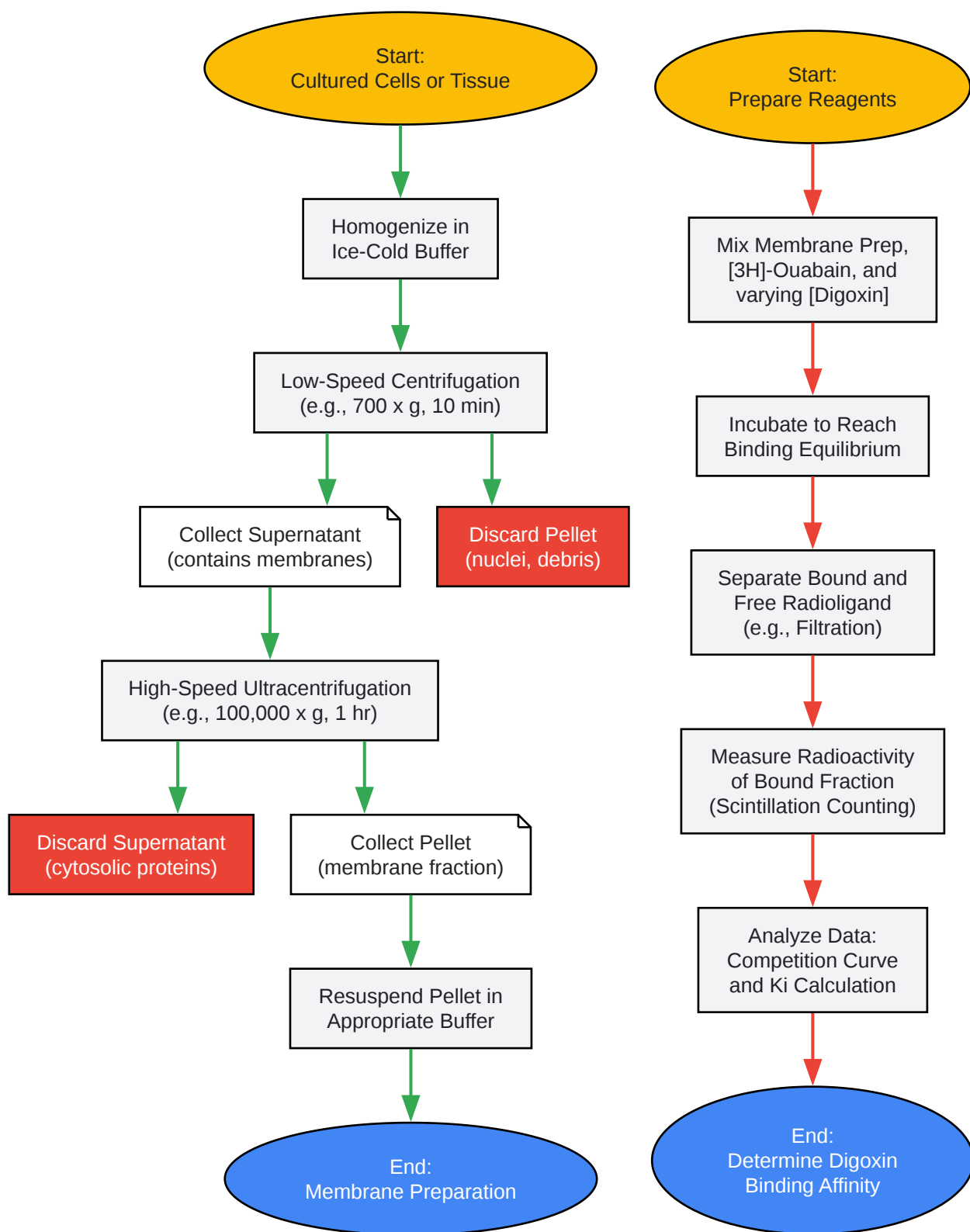
This document provides detailed application notes and experimental protocols for utilizing Digoxin as a molecular probe to investigate cardiac glycoside-binding sites.

Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

The primary molecular target of Digoxin is the α -subunit of the Na⁺/K⁺-ATPase.^{[6][7]} The binding of Digoxin to the extracellular side of the α -subunit stabilizes the enzyme in its E2-P

conformation, thereby inhibiting its pumping activity.[8] This inhibition leads to a cascade of events within the cardiomyocyte, as depicted in the signaling pathway below.





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